Methyl 4-chloro-3,3-dimethoxybutanoate
Description
Methyl 4-chloro-3,3-dimethoxybutanoate is a chlorinated ester featuring a methoxy-substituted butanoate backbone. Its structure includes a chlorine atom at the 4-position and two methoxy groups at the 3-positions of the butanoate chain, with a methyl ester group at the terminal carboxylate.
Properties
CAS No. |
2682-39-5 |
|---|---|
Molecular Formula |
C7H13ClO4 |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
methyl 4-chloro-3,3-dimethoxybutanoate |
InChI |
InChI=1S/C7H13ClO4/c1-10-6(9)4-7(5-8,11-2)12-3/h4-5H2,1-3H3 |
InChI Key |
UHTOAMABYCHSQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCl)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl γ-Chloroacetoacetate (Methyl 4-Chloro-3-Oxobutanoate)
- Structure : Features a 3-keto group instead of dimethoxy substituents.
- Key Differences: The oxo group at the 3-position enhances reactivity via keto-enol tautomerism, enabling participation in Claisen or Michael addition reactions. In contrast, the dimethoxy groups in Methyl 4-chloro-3,3-dimethoxybutanoate provide steric hindrance and electronic stabilization, reducing susceptibility to nucleophilic attack.
- Synthesis: Produced via reaction of diketene with hydrogen chloride and methanol .
- Applications : Used to synthesize 1,3-dichloroacetone and tetronic acid derivatives .
Ethyl 4-Chloro-3,3-Diethoxybutanoate
- Structure : Ethyl ester with diethoxy groups at the 3-position.
- The ethyl ester group may also influence hydrolysis rates under basic conditions.
- Molecular Weight : 238.71 g/mol (vs. ~196.6 g/mol estimated for the methyl dimethoxy analog), suggesting higher boiling points for the ethyl derivative .
Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate
- Structure: Contains a trifluoroethylamino group and dimethyl substituents.
- Key Differences: The amino group introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chloro and methoxy groups in this compound. This structural divergence directs reactivity toward amidation or alkylation pathways rather than ester hydrolysis .
Physical and Chemical Properties
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